alpha-(2-Piperidinylmethyl)-2-quinolinemethanol
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Overview
Description
Alpha-(2-Piperidinylmethyl)-2-quinolinemethanol is a complex organic compound that features a piperidine ring and a quinoline moiety This compound is significant in various fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Piperidinylmethyl)-2-quinolinemethanol typically involves multi-step reactions. One common method includes the condensation of piperidine with quinoline derivatives under controlled conditions. The reaction often requires a catalyst, such as a gold(I) complex, and an oxidizing agent like iodine(III) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale multi-component reactions. These reactions are designed to be efficient and cost-effective, utilizing catalysts like ionic liquids to enhance yield and reduce reaction times . The process often includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol .
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Piperidinylmethyl)-2-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Alpha-(2-Piperidinylmethyl)-2-quinolinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which alpha-(2-Piperidinylmethyl)-2-quinolinemethanol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share structural similarities with alpha-(2-Piperidinylmethyl)-2-quinolinemethanol.
Quinoline derivatives: Compounds such as mefloquine and chloroquine also feature the quinoline moiety and have similar pharmacological properties.
Uniqueness
This compound is unique due to its combined piperidine and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
126921-38-8 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-piperidin-1-yl-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C16H20N2O/c19-16(12-18-10-4-1-5-11-18)15-9-8-13-6-2-3-7-14(13)17-15/h2-3,6-9,16,19H,1,4-5,10-12H2 |
InChI Key |
WRYOEBSWRAKPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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